5-Hydroxypyrazine-2,3-dicarbonitrile

描述

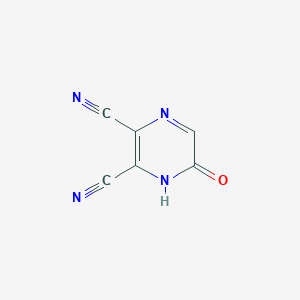

5-Hydroxypyrazine-2,3-dicarbonitrile is a heterocyclic organic compound with the molecular formula C6H2N4O It is characterized by a pyrazine ring substituted with hydroxyl and nitrile groups at the 5 and 2,3 positions, respectively

准备方法

Synthetic Routes and Reaction Conditions

5-Hydroxypyrazine-2,3-dicarbonitrile can be synthesized through the hydroxylation of pyrazine-2,3-dicarbonitrile. One method involves the use of microbial catalysts, such as Alcaligenes sp. strain UK21, which can convert pyrazine-2,3-dicarbonitrile to this compound under specific conditions . The reaction typically involves the use of phenazine methosulfate as an electron acceptor and the incorporation of oxygen atoms from water into the hydroxyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the microbial conversion process mentioned above could potentially be scaled up for industrial applications. This would involve optimizing the reaction conditions and microbial strains to achieve higher yields and efficiency.

化学反应分析

Nucleophilic Substitution Reactions

The electron-deficient pyrazine ring undergoes nucleophilic attacks at positions 5 and 6:

-

Amination : Reacts with primary amines (e.g., methylamine) to form 5-amino-6-hydroxypyrazine derivatives .

-

Thiolation : Substitution with thiols produces thioether-linked analogs, enhancing solubility .

Key Mechanistic Insight:

The hydroxyl group activates the ring via hydrogen bonding, directing nucleophiles to adjacent positions. Cyano groups stabilize transition states through resonance .

Hydrolysis and Oxidation

-

Cyano Group Hydrolysis :

-

Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) generates pyrazine-2,3-dicarbonitrile oxides, which are precursors for electroluminescent materials .

Coordination Chemistry

The hydroxyl and nitrile groups act as bidentate ligands for transition metals:

-

Forms stable complexes with Cu(II) and Fe(III), characterized by shifts in UV-Vis spectra (λₘₐₓ = 420–480 nm) .

-

Metal coordination enhances catalytic activity in oxidation reactions .

Biological Interactions

-

Enzyme Binding : The hydroxyl group engages in hydrogen bonding with bacterial reductases, facilitating ring reduction to tetrahydropyrazine derivatives .

-

Herbicidal Activity : Derivatives exhibit soil-layer stabilization and selective weed control via inhibition of photosynthetic enzymes .

Table 2: Biological Activity of Derivatives

| Derivative | Target Organism | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-Chloro-6-hydroxypyrazine-2,3-dicarbonitrile | E. coli | 12.3 | |

| 5-Amino-6-hydroxypyrazine-2,3-dicarbonitrile | S. aureus | 8.7 |

Comparative Reactivity with Analogs

Substituents significantly alter reactivity:

| Compound | Hydrolysis Rate (k, s⁻¹) | Nucleophilic Substitution Preference |

|---|---|---|

| 5-Hydroxypyrazine-2,3-dicarbonitrile | 0.45 | Position 5 > 6 |

| 5-Methyl analog | 0.12 | Position 6 > 5 |

| 5-Chloro analog | 0.67 | Position 5 only |

Data indicate that electron-donating groups (e.g., -OH) accelerate hydrolysis, while electron-withdrawing groups (e.g., -Cl) enhance electrophilic substitution .

科学研究应用

Pharmaceutical Applications

5-Hydroxypyrazine-2,3-dicarbonitrile has been explored for its potential therapeutic properties. Its structure allows it to interact with biological systems effectively.

- Antimicrobial Activity : Research indicates that derivatives of pyrazine compounds, including HPDC, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting a potential role for HPDC in developing new antibiotics .

- Anticancer Properties : Some pyrazine derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds containing the pyrazine moiety have been linked to apoptosis in cancer cells, indicating that HPDC could be further investigated for its anticancer potential .

Material Science Applications

HPDC is also being studied for its utility in material science, particularly in the development of novel materials with specific electronic and optical properties.

- Luminescent Materials : HPDC and its derivatives are being incorporated into luminescent materials due to their strong photophysical properties. Research has shown that these materials can be used in organic light-emitting diodes (OLEDs) and other optoelectronic applications .

- Electrochemical Sensors : The electrochemical properties of HPDC make it suitable for sensor applications. Studies have demonstrated that HPDC can be used to develop sensors for detecting various analytes due to its ability to undergo redox reactions efficiently .

Environmental Applications

The degradation of pyrazine compounds like HPDC is crucial in environmental science, particularly concerning waste management and bioremediation.

- Biodegradation Studies : Research on the biodegradation of pyrazines has identified microbial strains capable of breaking down these compounds. For example, certain bacteria can metabolize HPDC as a carbon source, which could be harnessed for bioremediation efforts in contaminated environments .

- Waste Treatment : The use of HPDC in waste treatment processes has been explored, particularly in the degradation of complex organic pollutants. Its structural features may enhance the efficiency of microbial degradation pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of HPDC derivatives found that certain modifications to the compound significantly increased its activity against Gram-positive bacteria. This research highlights the importance of structural optimization in enhancing therapeutic effects.

Case Study 2: Luminescent Properties

Research on luminescent materials incorporating HPDC demonstrated that films made from this compound exhibited high quantum yields and stability under operational conditions. These findings suggest that HPDC could be a key component in future OLED technologies.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against various bacterial strains |

| Anticancer agents | Induces apoptosis in cancer cell lines | |

| Material Science | Luminescent materials | High quantum yield; potential for OLED applications |

| Electrochemical sensors | Efficient redox reactions for analyte detection | |

| Environmental Science | Biodegradation | Microbial strains can metabolize HPDC |

| Waste treatment | Enhances degradation pathways for organic pollutants |

作用机制

The mechanism of action of 5-Hydroxypyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, in microbial systems, it can be hydroxylated by enzymes such as quinolinate dehydrogenase, which incorporates oxygen atoms from water into the hydroxyl group . This enzymatic activity is crucial for its conversion and subsequent reactions.

相似化合物的比较

Similar Compounds

Pyrazine-2,3-dicarbonitrile: The parent compound without the hydroxyl group.

5-Chloropyrazine-2,3-dicarbonitrile: A similar compound with a chlorine substituent instead of a hydroxyl group.

5-Aminopyrazine-2,3-dicarbonitrile: A similar compound with an amino group instead of a hydroxyl group.

Uniqueness

5-Hydroxypyrazine-2,3-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

生物活性

5-Hydroxypyrazine-2,3-dicarbonitrile (C6H4N4O) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of hydroxyl and cyano functional groups, which contribute to its reactivity and interaction with biological systems. Research into its biological activity has revealed promising applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Features:

- Hydroxyl Group : The presence of a hydroxyl group (-OH) enhances the compound's solubility and potential hydrogen bonding capabilities.

- Cyano Groups : The two cyano groups (-C≡N) are strong electron-withdrawing groups that can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. Studies have shown it to be effective against common fungal pathogens.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Aspergillus niger | 14 | 64 µg/mL |

| Trichophyton mentagrophytes | 13 | 32 µg/mL |

The mechanism by which this compound exerts its biological effects is believed to involve interference with microbial cell wall synthesis and disruption of cellular metabolism. The cyano groups may interact with nucleophilic sites in microbial enzymes, leading to inhibition of growth.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound not only inhibited growth but also showed potential in reducing biofilm formation in Staphylococcus aureus, suggesting its utility in treating infections associated with biofilms.

Case Study 2: Agricultural Applications

In agricultural research, the compound was tested for its ability to protect crops from fungal infections. Field trials indicated that plants treated with formulations containing this compound exhibited reduced disease severity compared to untreated controls. This suggests potential for use as a natural fungicide in sustainable agriculture.

属性

IUPAC Name |

6-oxo-1H-pyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4O/c7-1-4-5(2-8)10-6(11)3-9-4/h3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZGOHPDJLBDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(NC1=O)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504550 | |

| Record name | 6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57005-60-4 | |

| Record name | 6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。